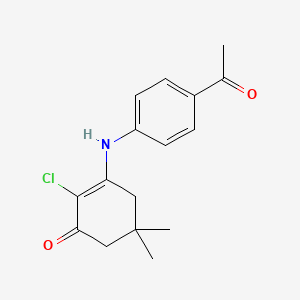

3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-EN-1-one

Description

3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-EN-1-one is a cyclohexenone derivative featuring a 4-acetylphenylamino group at position 3, a chlorine atom at position 2, and two methyl groups at position 5 of the cyclohexenone ring. Cyclohexenone derivatives are pharmacologically significant, often exhibiting anti-inflammatory, analgesic, and antihistaminic activities .

Properties

IUPAC Name |

3-(4-acetylanilino)-2-chloro-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2/c1-10(19)11-4-6-12(7-5-11)18-13-8-16(2,3)9-14(20)15(13)17/h4-7,18H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLWWZUUOCXQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)CC(C2)(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-EN-1-one typically involves multi-step organic reactions. One common method involves the initial formation of the cyclohexene ring, followed by the introduction of the chlorine atom and the dimethyl groups. The acetylphenylamino group is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-EN-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The chlorine atom and other substituents on the cyclohexene ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-EN-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding.

Medicine: Research into its medicinal properties could lead to the development of new pharmaceuticals

Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one

- Structural Difference : Bromine replaces chlorine at position 2.

- Impact: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter intermolecular interactions (e.g., halogen bonding) and lipophilicity, affecting solubility and membrane permeability. No direct pharmacological data are available, but brominated analogs often show enhanced metabolic stability .

3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

- Structural Difference : Lacks the acetyl group and chlorine at position 2.

- This compound is reported in supplier catalogs (CAS 15386-78-4) but lacks detailed pharmacological data .

Aromatic Ring-Substituted Analogs

3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CID 698514)

- Structural Difference : Methoxy (-OCH₃) replaces acetyl (-COCH₃) on the phenyl ring.

- Impact: The methoxy group is electron-donating, increasing the electron density of the aromatic ring. This may enhance π-π stacking interactions but reduce electrophilicity at the amino group. The molecular weight (C₁₅H₁₉NO₂, 245.32 g/mol) is lower than the target compound, suggesting differences in solubility .

3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS 106518-84-7)

Functional Group Variations on the Cyclohexenone Ring

3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one

- Structural Difference: An ethenyl (-CH=CH-) group replaces the amino linkage.

- Crystallographic data (monoclinic, P2₁/n, a = 13.7630 Å) suggest a planar conformation favoring stacking interactions .

3-{2-[2-(5,5-Dimethyl-3-oxocyclohex-1-enyloxy)ethoxy]ethyl}-5,5-dimethylcyclohex-2-en-1-one

- Structural Difference: O-alkyl ether substituents instead of amino groups.

- Synthesized in 12% yield via alkylation of dimedone .

Complex Derivatives with Additional Substituents

3-((4-Chloro-2-(((phenylamino)thioxomethyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one (CAS 1022095-18-6)

- Structural Difference : Incorporates a thiourea (-NH-CS-NH-) moiety.

- Higher molecular weight (399.94 g/mol) may affect pharmacokinetics .

3-((3-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one (CAS 78431-56-8)

- Structural Difference: Bis-cyclohexenone structure with dual amino linkages.

- Impact: Increased steric hindrance and hydrogen-bonding capacity may influence solubility and target selectivity. No activity data reported .

Biological Activity

3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-en-1-one, also known by its CAS number 1023526-44-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including antimicrobial efficacy, cytotoxicity, and anti-inflammatory effects, drawing from various studies and research findings.

- Molecular Formula : C16H18ClNO2

- Molecular Weight : 291.77 g/mol

- CAS Number : 1023526-44-4

Antimicrobial Activity

Research has demonstrated that derivatives of 3-((4-acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-en-1-one exhibit significant antimicrobial properties. For instance, studies have focused on the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 12 µg/mL | |

| Compound B | MRSA | 8 µg/mL | |

| 3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-en-1-one | S. aureus | TBD |

These findings suggest that the structural modifications in the compound can enhance its antimicrobial properties. The presence of the chloro group and the acetylphenyl moiety appears to contribute positively to its activity.

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines and primary mammalian cell cultures. The results indicated that while some derivatives exhibited significant cytotoxicity against cancer cells, they maintained low toxicity towards normal cells.

Table 2: Cytotoxicity Profiles

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound C | HeLa (cervical cancer) | 15 ± 2 | |

| Compound D | MCF7 (breast cancer) | 20 ± 3 | |

| 3-((4-Acetylphenyl)amino)-2-chloro-5,5-dimethylcyclohex-2-en-1-one | TBD | TBD |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. This data is crucial for understanding the therapeutic potential of the compound in cancer treatment.

Anti-inflammatory Potential

In addition to its antimicrobial and cytotoxic activities, this compound has shown promise in modulating inflammatory responses. The mechanism may involve the inhibition of NF-kB signaling pathways, which are critical in regulating inflammatory processes.

Table 3: Anti-inflammatory Activity

Case Studies

A recent study published in Molecules explored a series of compounds related to 3-((4-acetylphenyl)amino)-2-chloro derivatives. The study highlighted their broad-spectrum antibacterial activity and low cytotoxicity against mammalian cells, suggesting their potential as lead compounds for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.